

alectinib brigatinib lorlatinib cross-resistance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Alectinib

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Efficacy & Safety Comparison of ALK Inhibitors

ALK Inhibitor (Generation)	Reported PFS (vs. Comparator)	Key CNS Efficacy Data	Grade ≥ 3 Adverse Events (vs. Comparator)	Common Treatment Sequences & Associated PFS
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| **Lorlatinib (3rd)** | HR 0.51 vs. Brigatinib [1] HR 0.54 vs. **Alectinib** [1] ~60% PFS rate at 5 years [2] | Superior TTP-CNS vs. Brigatinib (HR 0.19) [1] | Higher rate vs. **Alectinib** (RR 1.48) [1] | Post-2nd gen TKI (Real-world): mPFS ~15.1 months [2] | | **Alectinib (2nd)** | HR 0.38 vs. Crizotinib [3] Real-world mTTD: 57.8 months [4] | High intracranial activity [3] | Lower rate vs. Crizotinib [3] | First-line (Real-world): mPFS longer than Brigatinib (HR 1.53) [5] | | **Brigatinib (2nd)** | HR 0.43-0.49 vs. Crizotinib [3] Real-world mTTD: 39.6 months [4] | High intracranial activity [3] | Similar safety profile to Lorlatinib [1] | First-line (Real-world): mPFS shorter than **Alectinib** (HR 1.53) [5] |

Cross-Resistance & Sequencing Logic

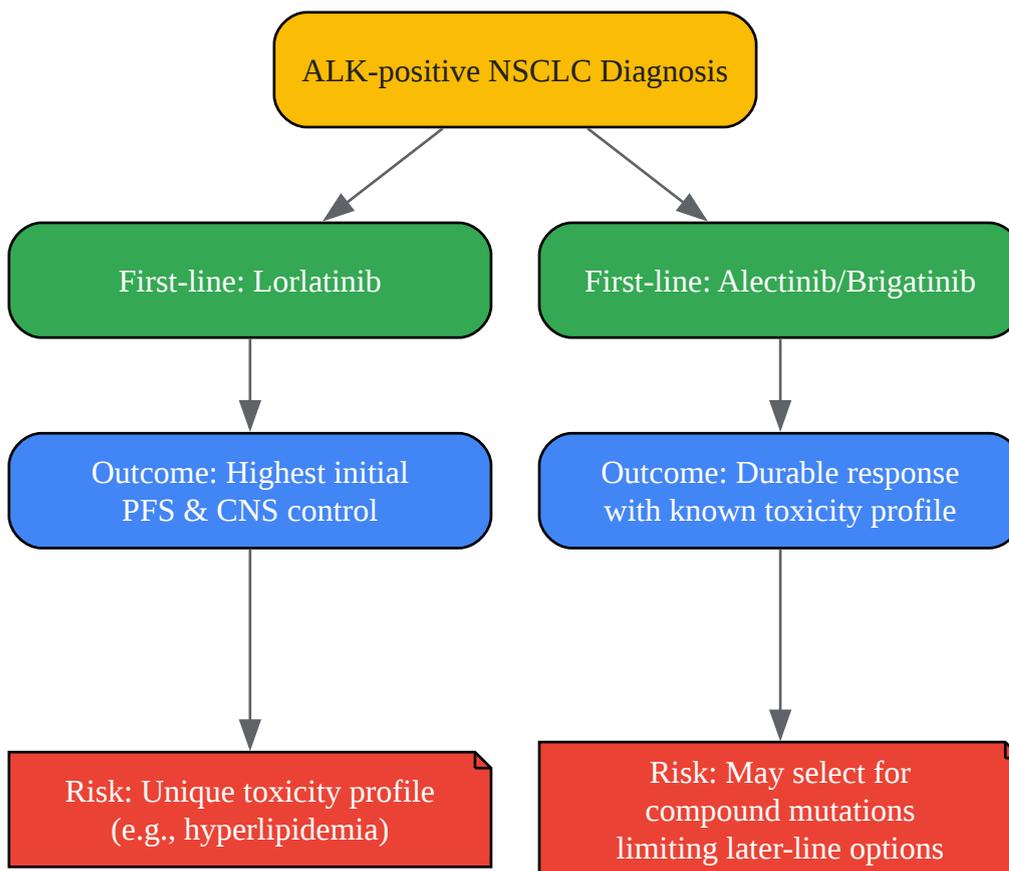
Cross-resistance patterns are not symmetrical and depend heavily on the specific ALK resistance mutations that develop during prior treatment.

- **Mechanism of Cross-Resistance:** The primary challenge in sequential therapy is the emergence of **compound mutations** (two or more mutations on the same ALK allele). Laboratory studies indicate

that these complex mutations are often selected by the stepwise use of second- and third-generation TKIs and can confer high-level resistance to lorlatinib [2].

- **Sequencing Implications:** This mechanistic insight is supported by real-world outcomes data. A study found that the median progression-free survival (PFS) for lorlatinib dropped to approximately **15.1 months** in patients who had progressed on a single prior second-generation TKI, highlighting its diminished efficacy in later lines [2]. Consequently, there is a growing rationale for using the most potent drug upfront to maximize initial tumor control and avoid these complex resistance patterns [2].

The diagram below illustrates the two main treatment strategies and their associated risks.



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Experimental & Methodological Insights

For researchers, the experimental approaches behind this data are critical.

- **Comparative Efficacy Data Source (MAIC):** The head-to-head comparisons between lorlatinib and second-generation TKIs come from a **Matching-Adjusted Indirect Comparison (MAIC)** [1]. This

statistical methodology uses pooled individual patient data from separate phase III trials (CROWN for lorlatinib, ALEX/ALESIA for **alectinib**, ALTA-1L for brigatinib) to simulate a comparative analysis in the absence of direct head-to-head trials.

- **In Silico Evaluation of Mutations:** Computational studies evaluate lorlatinib's potential against novel ALK mutations. Key methodology includes:
 - **Mutation Identification:** Sourcing somatic mutations from TCGA, filtered by predictive algorithms (SIFT, PolyPhen-2) for deleteriousness within the tyrosine kinase domain [6].
 - **Molecular Docking:** Using tools like AutoDock Vina to simulate binding between lorlatinib and mutated ALK protein structures (prepared from AlphaFold models), with binding affinity (kcal/mol) as the key output [6].
 - **Interaction Profiling:** Tools like PLIP analyze interaction profiles (hydrophobic, hydrogen bonds, halogen bonds) to understand the structural basis of binding [6].

Key Takeaways for Research & Development

- **First-line Efficacy:** Lorlatinib demonstrates superior progression-free survival compared to **alectinib** and brigatinib, supported by both indirect comparisons and long-term follow-up [1] [2].
- **Sequencing Challenge:** Real-world evidence suggests a significant proportion of patients do not receive a second-line TKI after discontinuing first-line **alectinib** or brigatinib, supporting the rationale for upfront use of the most effective agent [2].
- **Resistance Complexity:** Resistance to later-line lorlatinib is complex; after first-line use, off-target resistance predominates, while post-second-generation TKI use often involves on-target compound mutations [2].

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